CCT 241533 Dihydrochloride: A Technical Guide to Discovery and Synthesis
CCT 241533 Dihydrochloride: A Technical Guide to Discovery and Synthesis
Topic: CCT 241533 Dihydrochloride: Discovery, Synthesis, and Technical Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
CCT 241533 dihydrochloride is a potent, selective, and ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical effector in the DNA damage response (DDR) pathway. Discovered through a focused structure-based drug design campaign, this compound exhibits single-digit nanomolar potency (IC50 = 3 nM) and high selectivity over the structurally related CHK1 kinase.[1]
This guide details the technical architecture of CCT 241533, providing a validated synthesis route, structural rationale, and mechanistic insights required for its application in oncology research, particularly in potentiating the cytotoxicity of PARP inhibitors in p53-deficient tumor models.
Target Profile: Checkpoint Kinase 2 (CHK2)[1][2][3][4][5]
Mechanism of Action: CHK2 is a serine/threonine kinase activated by ATM (Ataxia Telangiectasia Mutated) in response to double-strand DNA breaks (DSBs).[2][3] Upon activation, CHK2 phosphorylates key substrates including CDC25A, CDC25C, p53, and E2F1, leading to cell cycle arrest or apoptosis.
Therapeutic Rationale: In p53-mutant cancer cells, the G1/S checkpoint is often compromised. These cells rely heavily on the G2/M checkpoint, regulated partly by CHK2, to repair DNA damage before mitosis. Inhibiting CHK2 in this context creates a "synthetic lethal" interaction, particularly when combined with genotoxic agents or PARP inhibitors, forcing the cancer cell into mitotic catastrophe.
Signaling Pathway Visualization
The following diagram illustrates the critical node CHK2 occupies in the DNA damage response and the intervention point of CCT 241533.
Caption: CHK2 signaling cascade showing ATM-mediated activation and downstream effectors. CCT 241533 blocks CHK2 kinase activity, preventing cell cycle arrest and promoting apoptosis in damaged cells.
Discovery and Structure-Activity Relationship (SAR)
The discovery of CCT 241533 evolved from a quinazoline scaffold identified via high-throughput screening. The optimization campaign focused on two critical regions of the molecule to enhance potency and selectivity.
Key Structural Features[2][6][7]
-
The Hinge Binder (Quinazoline Core): The N1 and C2-substituent nitrogen interact with the hinge region of the kinase (Met304).
-
The Selectivity Filter (2-Aryl Group): The 5-fluoro-2-hydroxyphenyl moiety at the 2-position is crucial. The hydroxyl group forms an intramolecular hydrogen bond with the quinazoline N1, locking the conformation, and an intermolecular bond with the kinase backbone.
-
Solubility & Potency (4-Amino Side Chain): The (3R,4S)-4-amino-α,α-dimethyl-3-pyrrolidinemethanol side chain was designed to project into the solvent-exposed region while maintaining specific contacts with acidic residues (Glu308) in the active site. The gem-dimethyl group improves metabolic stability and hydrophobic packing.
SAR Data Summary:
| Compound Feature | Modification | Effect on Activity |
| Core | Quinazoline | Essential for ATP mimicry. |
| 2-Position | Phenyl vs. 2-OH-Phenyl | 2-OH provides >100x potency boost (H-bond lock). |
| Side Chain | Ethylenediamine | Low selectivity. |
| Side Chain | Pyrrolidine (Chiral) | High potency; stereochemistry (3R,4S) is critical for fit. |
| Salt Form | Dihydrochloride | Essential for aqueous solubility (>2.5 mg/mL). |
Chemical Synthesis
The synthesis of CCT 241533 requires a convergent approach, assembling the highly substituted quinazoline core and the chiral pyrrolidine side chain separately before the final coupling.
Retrosynthetic Analysis
The molecule is disconnected at the C4-amino position. The key intermediate is 4-chloro-2-(5-fluoro-2-methoxyphenyl)-6,7-dimethoxyquinazoline , which undergoes nucleophilic aromatic substitution (SNAr) with the chiral amine side chain. Note: The phenol is often protected as a methyl ether during core synthesis and deprotected in the final stage.
Caption: Convergent synthesis route for CCT 241533. Key steps involve the construction of the quinazoline core followed by SNAr coupling and salt formation.
Detailed Experimental Protocol
The following protocol is based on the methods described by Caldwell et al. (J. Med.[4] Chem. 2011).[1][4][3][5][6]
Step 1: Synthesis of the Quinazolinone Intermediate
-
Reagents: 2-amino-4,5-dimethoxybenzonitrile (1.0 eq), 5-fluoro-2-methoxybenzoyl chloride (1.1 eq), Pyridine.
-
Procedure: Dissolve the benzonitrile in pyridine at 0°C. Add the acid chloride dropwise. Stir at RT for 2 hours.
-
Cyclization: To the resulting amide, add 3M NaOH and 30% H2O2. Heat to 80°C for 2 hours to effect oxidative cyclization to the quinazolinone.
-
Workup: Acidify with HCl to precipitate the 2-(5-fluoro-2-methoxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one . Filter and dry.
Step 2: Chlorination
-
Reagents: Quinazolinone intermediate, POCl3 (excess), DIPEA (cat).
-
Procedure: Suspend the solid in POCl3. Heat to reflux (105°C) for 4 hours until the solution is clear.
-
Workup: Evaporate excess POCl3. Carefully quench the residue with ice-water/NaHCO3. Extract with DCM. Dry and concentrate to yield the 4-chloro-quinazoline intermediate.
Step 3: Coupling and Deprotection (The Critical Step)[7]
-
Reagents: 4-chloro intermediate (1.0 eq), (3R,4S)-4-amino-α,α-dimethyl-3-pyrrolidinemethanol (1.2 eq), iPrOH (Isopropanol).
-
Procedure: Suspend reactants in iPrOH. Heat to 85°C for 3 hours. The product often precipitates as the HCl salt of the protected ether.
-
Demethylation: Dissolve the coupled product in DCM. Add BBr3 (1M in DCM, 4.0 eq) at -78°C. Warm to RT and stir for 4 hours to cleave the methyl ether on the phenyl ring (revealing the phenol).
-
Quench: Quench with MeOH. Neutralize with NaHCO3. Purify via preparative HPLC or flash chromatography (DCM/MeOH/NH3).
Step 4: Formation of CCT 241533 Dihydrochloride
This step ensures the stable salt form for biological use.
-
Dissolution: Dissolve the free base CCT 241533 in minimal dry methanol or DCM.
-
Acidification: Add 4M HCl in dioxane (2.2 eq) dropwise at 0°C.
-
Precipitation: Add diethyl ether or MTBE to induce precipitation.
-
Isolation: Filter the white solid under nitrogen. Wash with ether. Dry under high vacuum.
-
Validation: 1H NMR should show shifts corresponding to protonation of the pyrrolidine nitrogen and the quinazoline N1.
Biological Characterization & Quality Control
In Vitro Potency
To validate the synthesized compound, a radiometric kinase assay is the gold standard.
| Target | IC50 (nM) | Selectivity Factor |
| CHK2 | 3.0 | - |
| CHK1 | 245 | ~80x |
| CDK1 | >10,000 | >3000x |
| ATM | >10,000 | >3000x |
Cellular Validation Protocol (Self-Validating System)
To confirm the compound is active in cellulo, measure the inhibition of CHK2 autophosphorylation.
-
Cell Line: HT-29 (p53-mutant) or HeLa.
-
Induction: Treat cells with Bleomycin (10 µM) or Etoposide to induce DNA damage and activate CHK2.
-
Treatment: Co-treat with CCT 241533 (0.1 - 1.0 µM) for 2 hours.
-
Readout (Western Blot):
References
-
Anderson, V. E., et al. (2011).[1][4] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][2][4][6][8] Cancer Research, 71(2), 463–472.[1][4] [Link]
-
Caldwell, J. J., et al. (2011).[1][4][3][9] Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2.[1][4][9] Journal of Medicinal Chemistry, 54(2), 580–590.[1][9] [Link]
-
Chemical Probes Portal. CCT241533 Profile. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage checkpoint kinases in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US10500193B2 - Combination therapy of HSP90 inhibitors with platinum-containing agents - Google Patents [patents.google.com]
